2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid
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Overview
Description
2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by an imidazole ring fused with a pyridine moiety, which imparts unique chemical and biological properties. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine with appropriate reagents. One common method includes refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate, followed by treatment with hydrochloric acid to obtain the desired imidazopyridine derivative . Another approach involves the use of various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The compound’s ability to influence various cellular pathways makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-C]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-A]pyridine: Known for its use in medicinal chemistry and material science.
Uniqueness
2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid is unique due to its specific structural features and the presence of both amino and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
1001754-93-3 |
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Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-amino-3-methylimidazo[4,5-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c1-12-6-5(11-8(12)9)2-4(3-10-6)7(13)14/h2-3H,1H3,(H2,9,11)(H,13,14) |
InChI Key |
BZJOJDABIRSCLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)O)N=C1N |
Origin of Product |
United States |
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